N-(sec-Butyl)cyclopentanamine hydrobromide

Descripción general

Descripción

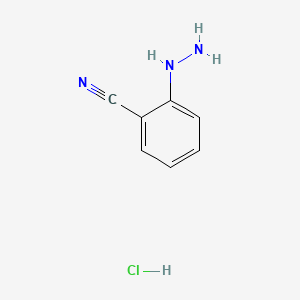

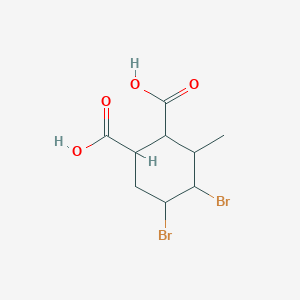

“N-(sec-Butyl)cyclopentanamine hydrobromide” is a chemical compound with the CAS Number: 1609408-90-3. It has a molecular weight of 222.17 . The compound is solid in its physical form .

Molecular Structure Analysis

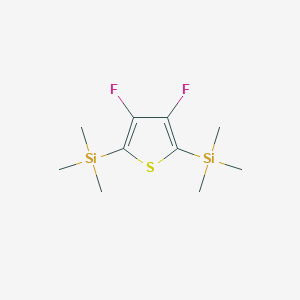

The InChI Code for “N-(sec-Butyl)cyclopentanamine hydrobromide” is 1S/C9H19N.BrH/c1-3-8(2)10-9-6-4-5-7-9;/h8-10H,3-7H2,1-2H3;1H .Physical And Chemical Properties Analysis

“N-(sec-Butyl)cyclopentanamine hydrobromide” is a solid at room temperature . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Synthesis of New Chemical Compounds N-(sec-Butyl)cyclopentanamine hydrobromide is used in the synthesis of various chemical compounds. For instance, it is involved in the synthesis of fused cyclotetraphosphazene ring systems, which are obtained by reacting octachlorocyclotetraphosphazene with butylamines, including sec-butylamines. This reaction leads to cyclotetraphosphazenes bearing a P-NH group, which are precursors to cyclophosphazene compounds (P8N8 ring) consisting of three fused tetramer rings. This synthesis is vital for exploring new types of phosphazene-based materials with potential applications in various fields (Beşli et al., 2015).

Environmental and Process Optimization Sec-butylamine, a component in the structure of N-(sec-Butyl)cyclopentanamine hydrobromide, is significant in environmental risk mitigation and recycling solvents. For example, the separation of cyclohexane/sec-butyl alcohol/water azeotropic mixtures is crucial for these purposes. Studies involving these compounds contribute to process optimization, thermoeconomic, and environmental performance enhancement, especially in the pharmaceutical and chemical industries (Zhu et al., 2021).

Biological and Environmental Studies The biotransformation of dinitroaniline herbicides involves compounds like butralin, which includes the N-(sec-Butyl) moiety. Studying the degradation mechanisms of such herbicides by soil bacteria provides insights into environmental pollutant degradation and potential bioremediation strategies. It helps understand the role of specific enzymes in the breakdown of complex organic pollutants (Ghatge et al., 2020).

Derivatization and Analytical Applications The use of sec-butanol, which is structurally related to N-(sec-Butyl)cyclopentanamine hydrobromide, for the derivatization of chlorinated hydroxyfuranones is significant in analytical chemistry. This process enhances the detectability of these compounds in complex matrices, aiding in the analysis of environmental samples and potentially toxic substances (Nawrocki et al., 2001).

Medical Research and Applications While direct research on N-(sec-Butyl)cyclopentanamine hydrobromide in medical applications is limited, related compounds like N-butyl-2-cyanoacrylate have been studied for their use in surgical incisions, indicating a potential area of exploration for derivatives of sec-butyl compounds in medical settings (Amiel et al., 1999).

Safety And Hazards

Propiedades

IUPAC Name |

N-butan-2-ylcyclopentanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.BrH/c1-3-8(2)10-9-6-4-5-7-9;/h8-10H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESGCMAWZLJXPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1CCCC1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(sec-Butyl)cyclopentanamine hydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)propyl]dimethylamine dihydrochloride](/img/structure/B1417921.png)

![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine](/img/structure/B1417923.png)

![(1R,2S)-2-[Benzyl(2,4,6-trimethylbenzene-1-sulfonyl)amino]-1-phenylpropyl acetate](/img/structure/B1417930.png)

![N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester](/img/structure/B1417931.png)